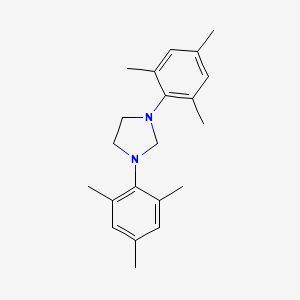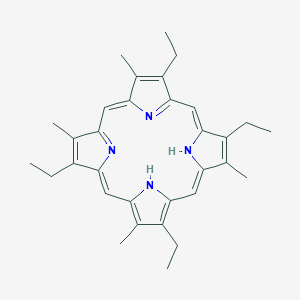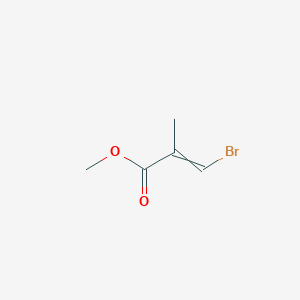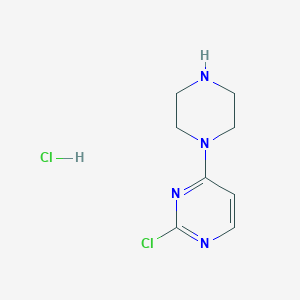
1,3-Dimesitylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimesitylimidazolidine: is a chemical compound belonging to the class of imidazolidines. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazolidine ring. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the chemical reactivity and stability of the compound. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimesitylimidazolidine can be synthesized through several methods. One common approach involves the reaction of mesitylamine with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: 1,3-Dimesitylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to other reduced forms.
Substitution: The mesityl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted imidazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.
科学的研究の応用
1,3-Dimesitylimidazolidine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes. The steric hindrance provided by the mesityl groups enhances the stability of these complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,3-dimesitylimidazolidine involves its interaction with molecular targets through its imidazolidine ring and mesityl groups. The steric and electronic properties of the mesityl groups influence the compound’s binding affinity and reactivity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to biological effects such as antimicrobial or anticancer activity.
類似化合物との比較
1,3-Dimethylimidazolidine: Similar in structure but with methyl groups instead of mesityl groups.
1,3-Diphenylimidazolidine: Contains phenyl groups instead of mesityl groups.
1,3-Di-tert-butylimidazolidine: Features tert-butyl groups instead of mesityl groups.
Comparison: 1,3-Dimesitylimidazolidine is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and influence its chemical reactivity and stability. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different properties and applications.
特性
CAS番号 |
258278-26-1 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)imidazolidine |
InChI |
InChI=1S/C21H28N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8,13H2,1-6H3 |
InChIキー |
RUKVGXGTVPPWDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2)C3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)
![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid](/img/structure/B15157345.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
![3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157388.png)


